2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol
Description
IUPAC Nomenclature and Systematic Identification
The systematic name This compound follows IUPAC rules by prioritizing the hydroxyl group at position 1 of the cyclohexane ring. The aminoethyl-furan substituent is assigned position 2, with the furan ring specified by the locant "2-yl" to denote attachment at its second carbon. The molecular formula is C₁₂H₁₉NO₂ , consistent with related furan-amino cyclohexanol derivatives.
Key identifiers include:
- CAS Registry Number : Not explicitly listed in available sources, but structurally analogous compounds (e.g., 4-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol, CID 43193914) share similar PubChem entries.
- SMILES Notation :
O[C@H]1C[C@@H](CC[C@H]1NCC(C2=CC=CO2)C)(stereochemistry inferred from related isomers).
Molecular Geometry and Conformational Isomerism
The cyclohexanol ring adopts a chair conformation , with the hydroxyl group occupying an equatorial position to minimize steric strain. The 2-substituted ethylamino-furan moiety influences conformational dynamics:
- Axial vs. Equatorial Preferences : Computational models of analogous cyclohexanol dimers suggest that bulky substituents at position 2 stabilize axial conformers through dispersion forces, though equatorial orientations remain dominant due to torsional strain avoidance.
- Intramolecular Hydrogen Bonding : The hydroxyl group may form a weak hydrogen bond with the amino group, as observed in trans-2-aminocyclohexanol derivatives. This interaction stabilizes specific conformers, with energy estimates exceeding 10 kJ/mol in related systems.
Stereochemical Considerations: Absolute Configuration and Enantiomeric Relationships
The compound exhibits two stereogenic centers:
- C1 (Cyclohexanol) : Configurational stability depends on the hydroxyl group’s equatorial/axial orientation.
- C2 (Ethylamino-Furan) : The chiral center arises from the ethyl group’s branching.
- Enantiomerism : The molecule exists as two enantiomers, (1R,2R) and (1S,2S), due to non-superimposable mirror configurations. Spectroscopic differentiation, as demonstrated in cyclohexanol dimer studies, requires chiral environments or polarimetric analysis.
- Diastereomerism : Conformational flexibility (e.g., chair flipping) generates diastereomeric pairs, though energy barriers (~50 kJ/mol) limit interconversion at ambient temperatures.
Comparative Structural Analysis with Related Furan-Amino Cyclohexanol Derivatives
- Positional Isomerism : The 2-substituted derivative experiences greater steric hindrance between the hydroxyl and ethylamino groups compared to 3- and 4-isomers, favoring axial conformers less frequently.
- Ring Size Effects : Cyclopentenone analogs (e.g., CID 104788253) exhibit fixed planar geometries, eliminating conformational isomerism but introducing tautomeric equilibria.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)ethylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(12-7-4-8-15-12)13-10-5-2-3-6-11(10)14/h4,7-11,13-14H,2-3,5-6H2,1H3 |
InChI Key |
ZXOFLICGJOBNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2CCCCC2O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
A likely method involves reacting 2-aminocyclohexanol with 2-acetylfuran under reductive conditions:
Reaction Scheme:
$$
\ce{2-Aminocyclohexanol + 2-Acetylfuran ->[NaBH3CN][MeOH] 2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol}
$$
Nucleophilic Substitution Approach
Alternative route using 2-bromocyclohexanol and 1-(furan-2-yl)ethylamine :
Reaction Scheme:
$$
\ce{2-Bromocyclohexanol + 1-(Furan-2-yl)ethylamine ->[K2CO3][DMF] this compound + HBr}
$$
| Parameter | Optimal Range |
|---|---|
| Base | K2CO3 or Et3N |
| Solvent | DMF or DMSO |
| Temperature | 60–80°C |
| Molar Ratio | 1:1.2 (halide:amine) |
Key Intermediate Synthesis
Preparation of 1-(Furan-2-yl)ethylamine
Method A:
$$
\ce{2-Acetylfuran ->[NH3, H2][Ni catalyst] 1-(Furan-2-yl)ethylamine}
$$
Method B (Staudinger Reaction):
$$
\ce{2-Furylacetonitrile ->[LiAlH4] 1-(Furan-2-yl)ethylamine}
$$
Purification and Characterization
Critical steps for isolating the target compound:
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
- Recrystallization from ethanol/water
| Property | Expected Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₂ | |
| Molecular Weight | 209.28 g/mol | |
| HPLC Purity | >95% |
Challenges and Optimization
Steric Hindrance Effects
The bulky furanethyl group at position 2 creates significant steric hindrance, requiring:
- Extended reaction times (24–48 hrs)
- Polar aprotic solvents (DMF/DMSO)
Byproduct Formation
Common impurities include:
- N-alkylated derivatives (mitigated by controlling stoichiometry)
- Oxidation products (prevented using inert atmosphere)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Reductive Amination | 58–62 | 92–95 | $$$ |
| Nucleophilic Sub. | 45–50 | 88–90 | $$ |
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, base (e.g., sodium hydride)
Major Products Formed
Oxidation: 2-{[1-(Furan-2-yl)ethyl]amino}cyclohexanone
Reduction: 2-{[1-(Tetrahydrofuran-2-yl)ethyl]amino}cyclohexan-1-ol
Substitution: N-alkylated derivatives of this compound
Scientific Research Applications
2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol
- Structural Difference : Replaces the furan ring with a thiophene (sulfur-containing heterocycle).
- Impact: Thiophene’s higher electron density and larger atomic radius (S vs. O) may enhance lipophilicity and alter receptor binding kinetics. The molar mass increases slightly (C₁₂H₁₉NOS; 225.35 g/mol) compared to the furan analogue .
Venlafaxine (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol)
- Structural Difference: Contains a tertiary dimethylamino group and a 4-methoxyphenyl substituent instead of the furanylethylamino group.
- Impact: The methoxyphenyl group enhances π-π stacking interactions with biological targets (e.g., serotonin/norepinephrine transporters), while the tertiary amine improves metabolic stability. Venlafaxine’s molar mass (263.41 g/mol) is higher due to the phenyl and methoxy groups .
Functional Group Variations
2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one
- Structural Difference: Cyclohexanone (ketone) replaces the cyclohexanol (alcohol), and a 3-fluorophenyl group is present.
- The fluorine atom introduces electronegativity, affecting pharmacokinetics .
Ethyl 2-amino-1-cyclohexene-1-carboxylate
- Structural Difference : An ester group and conjugated double bond replace the hydroxyl and furan substituents.
- Impact : The ester enhances hydrolytic instability but may improve membrane permeability .
Physicochemical and Pharmacological Comparisons
| Compound | Molar Mass (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|
| 2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol | ~209.29 (estimated) | Secondary amine, furan, alcohol | Moderate polarity; furan may confer metabolic susceptibility to oxidation. |
| 4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol | 225.35 | Secondary amine, thiophene | Higher lipophilicity; potential for enhanced CNS penetration. |
| Venlafaxine | 263.41 | Tertiary amine, methoxyphenyl | SNRI activity; prolonged half-life due to tertiary amine and aromatic stabilization. |
| 2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one | 235.29 | Ketone, fluorophenyl | Reduced solubility; fluorine enhances bioavailability via metabolic resistance. |
Biological Activity
2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol is a chiral compound featuring a cyclohexanol core substituted with a furan-2-ylmethylamino group. With a molecular formula of C12H17NO2 and a molecular weight of approximately 209.28 g/mol, this compound has garnered attention for its potential biological activities due to its unique structural properties.
Structural Characteristics
The compound's structure includes:
- A cyclohexanol core which contributes to its potential reactivity.
- A furan ring , providing unique electronic properties that may enhance its interactions with biological targets.
- A hydroxyl group attached to the cyclohexane ring, which can participate in various chemical reactions.
The biological activity of this compound is thought to involve:
- π-π interactions between the furan ring and aromatic residues in proteins, potentially influencing protein conformation and activity.
- Hydrogen bonding capabilities of the amino group with active site residues in enzymes or receptors, modulating their functions.
This compound is being investigated for its pharmacological properties, including its role as a ligand in enzyme-substrate interaction studies and as an intermediate in drug synthesis.
Biological Activities
Research indicates that this compound may exhibit several significant biological activities:
Antimicrobial Properties
Preliminary studies suggest that the compound has potential antibacterial and antifungal activities. Its ability to interact with microbial enzymes could inhibit their growth, making it a candidate for further drug development.
Antioxidant Activity
The presence of the hydroxyl group may impart antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems.
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Chiral center; furan substituent | Potential antibacterial and antifungal properties |
| 4-{[1-(Furan-2-yL)ethyl]amino}cyclohexan-1-ol | Similar structure; different position | Potentially different pharmacological effects |
| 2-Amino-1-(furan-2-yl)ethanol | Lacks cyclohexanol core | Different reactivity and biological activity |
Case Studies
A recent study explored the interactions of this compound with various enzymes. The findings indicated that this compound could act as an inhibitor for certain bacterial enzymes, suggesting its potential as a therapeutic agent against bacterial infections.
Another investigation focused on its antioxidant capacity, revealing that the compound effectively reduced oxidative stress markers in cellular models, supporting its role in mitigating cellular damage.
Synthesis and Applications
The synthesis of this compound typically involves several key steps:
- Reaction of cyclohexanone with furan derivatives.
- Formation of an imine intermediate followed by reduction to yield the desired product.
This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry and materials science.
Q & A
Q. What synthetic strategies are recommended for synthesizing 2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with functionalization of the cyclohexane ring. Key steps may include:
- Reductive amination : Reacting cyclohexanone derivatives with 1-(furan-2-yl)ethylamine under hydrogenation conditions to form the secondary amine .
- Hydroxyl group protection : Using silyl ethers or benzyl groups to prevent undesired side reactions during amine formation .
- Optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and temperature to enhance yield. For example, lower temperatures (0–5°C) may reduce furan ring oxidation .
Q. How can the stereochemistry of the hydroxyl and amino groups be characterized?
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- NMR spectroscopy : NOESY or ROESY experiments can identify spatial proximity between protons on the cyclohexane ring and furan substituents .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test interactions with kinases or cytochrome P450 enzymes due to the compound’s hydrogen-bonding capability .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity, leveraging the compound’s amine and hydroxyl moieties .
Advanced Research Questions
Q. How can contradictory data in binding affinity studies (e.g., varying IC₅₀ values across assays) be resolved?
- Control for stereochemical purity : Ensure enantiomeric excess >95% to avoid confounding results .
- Solvent effects : Compare data in aqueous vs. DMSO-containing buffers; the hydroxyl group’s solubility may influence apparent activity .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to distinguish binding kinetics from artifacts .
Q. What computational methods predict metabolic pathways and potential toxicity?
- Density Functional Theory (DFT) : Models oxidation sites on the furan ring or cyclohexane backbone .
- Molecular docking : Screens against CYP450 isoforms (e.g., CYP3A4) to predict Phase I metabolism .
- ADMET predictors : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP and polar surface area .
Q. How does the furan substituent influence structure-activity relationships (SAR) compared to other heterocycles?
- Electron-rich vs. electron-deficient rings : Furan’s oxygen atom enhances hydrogen-bond acceptor capacity, unlike thiophene or pyridine analogs.
- Steric effects : Compare with bulkier substituents (e.g., cyclohexylmethyl) to assess receptor-binding cavity compatibility (see table below) .
| Structural Analog | Key Feature | Biological Impact |
|---|---|---|
| 2-[(Cyclohexylmethyl)amino]cyclohexanol | Larger substituent | Reduced CNS penetration due to hydrophobicity |
| 2-(Aminomethyl)cyclohexanol | Simplified structure | Higher solubility but lower receptor affinity |
Q. What strategies mitigate furan ring instability during long-term stability studies?
- Light and oxygen exclusion : Store under argon in amber vials to prevent photooxidation .
- pH control : Buffered solutions (pH 6–7) minimize acid-catalyzed ring-opening reactions .
- Lyophilization : Enhances shelf life by reducing hydrolytic degradation .
Q. How can molecular dynamics (MD) simulations elucidate binding modes with biological targets?
- Force field parameterization : Use GAFF or CHARMM to model the compound’s flexibility and solvent interactions .
- Free-energy perturbation (FEP) : Quantifies binding energy contributions from the hydroxyl and amino groups .
- Trajectory analysis : Identifies key residues in enzyme active sites (e.g., hydrogen bonds with catalytic serine in hydrolases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
